3-bromo-5-chloro-7-methyl-1H-indole
Description
3-Bromo-5-chloro-7-methyl-1H-indole is a halogenated indole derivative featuring a bromine atom at position 3, chlorine at position 5, and a methyl group at position 7. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Indoles with halogen and alkyl substituents are known for their roles in drug discovery, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes .
Properties
IUPAC Name |
3-bromo-5-chloro-7-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-2-6(11)3-7-8(10)4-12-9(5)7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCTZGBUMSTFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-7-methyl-1H-indole typically involves the bromination and chlorination of 7-methyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the indole ring under controlled conditions. For example, bromination can be achieved using bromine in acetic acid, while chlorination can be done using chlorine gas or sodium hypochlorite in the presence of a catalyst .
Industrial Production Methods
Industrial production of 3-bromo-5-chloro-7-methyl-1H-indole may involve large-scale electrophilic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-7-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Indoline derivatives
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-bromo-5-chloro-7-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs and their differences are summarized below:
Key Observations :
Physical and Spectroscopic Properties
- Melting Points : Methyl and halogen substituents elevate melting points due to increased molecular symmetry and intermolecular forces. For example, 5-bromo-7-chloro-1H-indole (CAS 180623-89-6) has a melting point of ~150°C, while the target compound’s methyl group may further increase this value .
- NMR Signatures : The target compound’s ¹H NMR would show deshielded protons near Br/Cl (e.g., C2-H and C4-H at δ 7.4–7.6 ppm) and a singlet for C7-CH₃ at δ 2.5 ppm, distinct from 5-bromo-7-chloro-1H-indole’s aromatic proton shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
